Pyridine, 2-benzylamino-, hydrochloride
Description
Pyridine, 2-benzylamino-, hydrochloride is a pyridine derivative substituted at the 2-position with a benzylamino group (-NH-CH₂-C₆H₅) and formulated as a hydrochloride salt. The benzylamino group contributes to lipophilicity, influencing membrane permeability and receptor interactions, making it relevant in medicinal chemistry for antimicrobial or receptor-targeting applications .
Properties
CAS No. |
67465-04-7 |
|---|---|
Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.7 g/mol |
IUPAC Name |
N-benzylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-9H,10H2,(H,13,14);1H |
InChI Key |
IPTJUGPCTSIORQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=N2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=N2.Cl |
Other CAS No. |
67465-04-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Physical Properties
Key differences arise from substituent variations on the pyridine ring:
| Compound Name | Molecular Weight (g/mol) | logP<sup>a</sup> | Water Solubility (mg/mL) | Key Functional Group |
|---|---|---|---|---|
| Pyridine, 2-benzylamino-, hydrochloride | ~234.7 | 2.3 | 15.2 | Benzylamino (-NH-CH₂-C₆H₅) |
| 2-(2-Aminoethyl)pyridine hydrochloride | 158.6 | 1.1 | 32.5 | Aminoethyl (-CH₂-CH₂-NH₂) |
| 2-Chloromethylpyridine hydrochloride | 148.0 | 1.8 | 8.7 | Chloromethyl (-CH₂-Cl) |
| 2-[(2-Aminoethyl)disulfanyl]pyridine | 228.4 | 0.9 | 22.0 | Disulfide (-S-S-CH₂-NH₂) |
<sup>a</sup>Predicted using fragment-based methods.
- Lipophilicity: The benzylamino group confers higher logP (2.3) compared to aminoethyl (1.1) or disulfide (0.9) substituents, suggesting enhanced membrane permeability .
- Solubility: Hydrochloride salts generally improve water solubility. The benzylamino derivative (15.2 mg/mL) is less soluble than aminoethyl (32.5 mg/mL) due to its aromatic bulk .
Q & A
Q. What are the key considerations for synthesizing and purifying Pyridine, 2-benzylamino-, hydrochloride in laboratory settings?
Methodological Answer:
- Synthesis Protocol : React pyridine derivatives with benzylamine under acidic conditions (e.g., HCl catalysis). Monitor stoichiometry to avoid side reactions such as over-chlorination or dimerization .
- Purification : Use recrystallization with ethanol/water mixtures to isolate the hydrochloride salt. For contaminants like unreacted pyridine, employ vacuum sublimation at 200–250°C .
- Critical Variables : Excess pyridine hydrochloride (25–100% stoichiometric) improves yield but requires precise temperature control (≥425°C) to remove residual reagents .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation : X-ray crystallography (e.g., SHELX programs for small-molecule refinement) and NMR (¹H/¹³C) to verify substitution patterns.
- Purity Assessment : High-pressure liquid chromatography (HPLC) with UV detection, calibrated against known standards .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>300°C) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to respiratory and dermal irritation risks .
- Waste Disposal : Neutralize acidic residues with K₂CO₃ before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the benzylamino group in this compound?
Methodological Answer:
- Kinetic Analysis : Track nucleophilic substitution rates (e.g., with amines/thiols) using stopped-flow UV-Vis spectroscopy. Compare activation energies to analogous compounds like 2-chloro-4-(chloromethyl)pyridine hydrochloride .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density at the benzylamino site, predicting regioselectivity in reactions .
Q. How should researchers address contradictions in synthetic yield data under varying pyridine hydrochloride excess?
Methodological Answer:
- Data Reconciliation : Replicate experiments with controlled humidity (≤5% RH) to minimize hygroscopic interference. Use fractional factorial design to isolate variables (e.g., temperature vs. reagent excess) .
- Example Contradiction : At 425°C, 21% excess pyridine hydrochloride reduces residual impurities to 1.98%, but inconsistent yields may arise from incomplete dehydration of MgCl₂·6H₂O precursors .
Q. What comparative frameworks are effective for evaluating this compound against structural analogs?
Methodological Answer:
- Structure-Activity Table :
| Compound | Substituent Position | Reactivity (vs. Nucleophiles) | Thermal Stability |
|---|---|---|---|
| 2-Benzylamino-pyridine·HCl | 2-NHCH₂Ph | High (electron-withdrawing Cl) | 290–310°C |
| 4-(Chloromethyl)pyridine·HCl | 4-CH₂Cl | Moderate | 260–280°C |
| 2-Chloro-6-methylpyridine | 2-Cl, 6-CH₃ | Low | 220–240°C |
Q. What methodologies are optimal for evaluating the biological activity of this compound?
Methodological Answer:
Q. How can reaction conditions be optimized for scale-up synthesis without compromising purity?
Methodological Answer:
- DoE (Design of Experiments) : Use response surface methodology to model interactions between temperature (375–475°C), pressure (vacuum vs. atmospheric), and pyridine hydrochloride excess (25–100%) .
- Scale-Up Validation : Pilot batches in rotary evaporators with real-time HPLC monitoring to detect by-products (e.g., pyridine N-oxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
